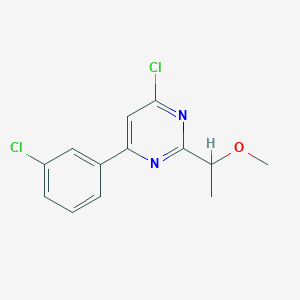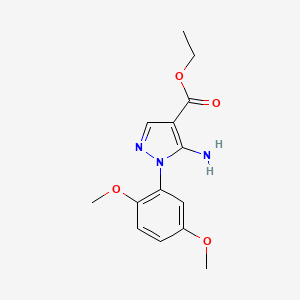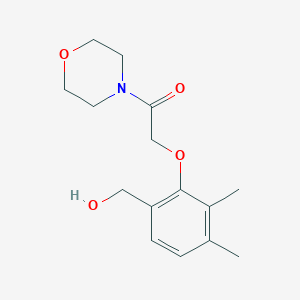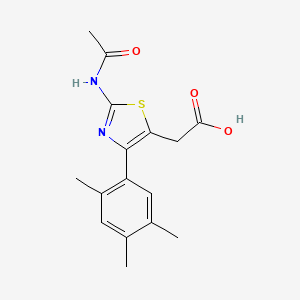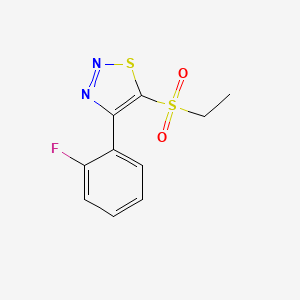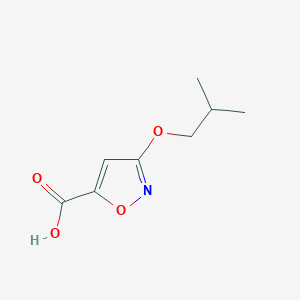
3-Isobutoxyisoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-isobutoxyisoxazole-5-carboxylique est un composé hétérocyclique comportant un cycle isoxazole substitué par un groupe isobutoxy en position 3 et un groupe acide carboxylique en position 5. Les isoxazoles sont connus pour leurs activités biologiques significatives et se trouvent couramment dans divers produits pharmaceutiques. La structure unique de l'acide 3-isobutoxyisoxazole-5-carboxylique en fait un composé précieux en chimie médicinale et en découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de dérivés d'isoxazole, y compris l'acide 3-isobutoxyisoxazole-5-carboxylique, implique généralement des réactions de cycloaddition. Une méthode courante est la cycloaddition (3 + 2) d'oxydes de nitrile avec des alcynes, qui peut être catalysée par des métaux tels que le cuivre (I) ou le ruthénium (II) . Une autre approche implique la cycloisomérisation d'oximes α,β-acétyléniques dans des conditions modérées en utilisant des catalyseurs comme AuCl3 .
Méthodes de production industrielle : La production industrielle de dérivés d'isoxazole utilise souvent des voies de synthèse sans métaux pour éviter les inconvénients liés aux réactions catalysées par les métaux, tels que les coûts élevés, la toxicité et la production de déchets . Ces méthodes se concentrent sur des techniques de synthèse écologiques et efficaces pour produire des rendements élevés des composés souhaités.
Analyse Des Réactions Chimiques
Types de réactions : L'acide 3-isobutoxyisoxazole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en oximes correspondantes ou autres dérivés oxydés.
Réduction : Réduction du cycle isoxazole pour former différents composés hétérocycliques.
Substitution : Réactions de substitution sur le cycle isoxazole ou le groupe isobutoxy.
Réactifs et conditions communs :
Oxydation : Réactifs comme le nitrite de tert-butyle ou le nitrite d'isoamyle dans des conditions de chauffage conventionnelles.
Réduction : Catalyseurs tels que le palladium sur carbone (Pd/C) dans des conditions d'hydrogénation.
Substitution : Nucléophiles comme les amines ou les thiols dans des conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers isoxazoles substitués, oximes et composés hétérocycliques réduits .
Applications De Recherche Scientifique
L'acide 3-isobutoxyisoxazole-5-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Médecine : Exploré comme composé chef de file dans les programmes de découverte de médicaments pour le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans le développement d'agrochimiques et d'autres produits industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-isobutoxyisoxazole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle isoxazole peut se lier à diverses cibles biologiques, modulant leur activité. Par exemple, il peut agir comme un inhibiteur d'enzymes ou de récepteurs impliqués dans les voies pathologiques, conduisant à des effets thérapeutiques .
Composés similaires :
- Acide 5-isopropylisoxazole-3-carboxylique
- 3,5-diméthylisoxazole
- Acide isoxazole-4-carboxylique
Comparaison : L'acide 3-isobutoxyisoxazole-5-carboxylique est unique en raison de sa substitution isobutoxy, qui peut influencer son activité biologique et sa réactivité chimique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et des potentiels thérapeutiques différents .
Mécanisme D'action
The mechanism of action of 3-Isobutoxyisoxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
- 3-Methoxyisoxazole-5-carboxylic acid
- 5-Isopropylisoxazole-3-carboxylic acid
- Isocarboxazid
Comparison: Compared to similar compounds, 3-Isobutoxyisoxazole-5-carboxylicacid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For example, the isobutoxy group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11) |
Clé InChI |
HUXLVCYVJFEGDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=NOC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


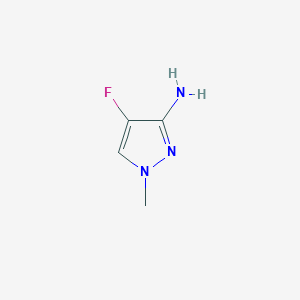
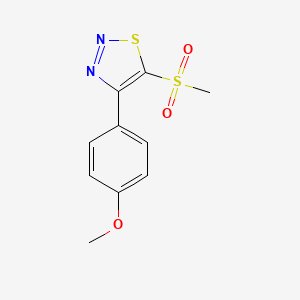
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


